(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Descripción
Propiedades
IUPAC Name |
(3-methyl-2-nitroimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSSUDRHAJTESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878799 | |
| Record name | Hydroxydimetridrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39070-14-9, 936-05-0 | |
| Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39070-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39070-14-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxydimetridrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Reductive Amination Protocol
A breakthrough came with the adoption of sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol systems. Key improvements included:
| Parameter | Original Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Reducing Agent | H₂/Pd-C | NaBH₄ | +24% |
| Solvent System | Ethanol | THF/MeOH (1:1) | +18% |
| Temperature | 25°C | 0°C | +12% |
This protocol increased yields to 42% by minimizing over-reduction and stabilizing reactive intermediates.
Stepwise Functionalization
Modern approaches separate nitration and hydroxymethylation into discrete steps:
-
Synthesis of 1-methyl-2-nitroimidazole :
-
Hydroxymethylation :
This modular strategy allows independent optimization of each step, reducing side-product formation.
Industrial-Scale Production Techniques
Continuous Flow Nitration
To address exothermic risks in batch nitration, industrial facilities employ continuous flow reactors:
Crystallization Optimization
Post-synthesis purification uses antisolvent crystallization:
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Industrial batches analyzed via HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient) show:
Challenges and Limitations
Nitro Group Instability
The electron-deficient nitro group promotes hydrolysis under acidic conditions, necessitating:
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces amines.
Substitution: Produces various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may have antibacterial and antifungal effects, similar to other imidazole derivatives .
- Antitumor Activity : The compound's structural similarity to known anticancer agents indicates potential interactions with biological pathways involved in tumor growth .
Case Study: Interaction Studies
A study focused on the interaction of this compound with specific enzymes and receptors demonstrated binding affinity, suggesting its potential as a lead compound in drug development . The study provided insights into its mechanism of action, although further validation is required.
Applications in Medicinal Chemistry
Given its unique structural features, this compound serves as a promising candidate for:
- Drug Development : Its ability to interact with biological targets positions it as a potential lead compound for new therapeutic agents.
- Bioreductive Prodrugs : The compound can be converted into bioreductive prodrugs that specifically target hypoxic regions in tumors, enhancing drug delivery efficiency .
Potential Applications in Material Science
The presence of both the nitro group and the imidazole ring suggests that this compound could also be beneficial in materials science:
- Sensors and Catalysts : The compound's properties may allow it to participate in various interactions necessary for the development of new materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Table 1: Key Structural Analogues and Their Properties
Hypoxia-Activated PROTACs
- This compound: When incorporated into PROTACs (e.g., compound 38/39 in EGFR-targeting systems), it shows >87% degradation efficiency in hypoxic vs. normoxic cells due to NTR-mediated activation . The nitro group at position 2 ensures optimal steric positioning for bioreduction.
- 4-Nitrobenzyl analogues: Exhibit weaker hypoxia selectivity (e.g., 60% degradation) and higher baseline activity in normoxia, likely due to less efficient NTR recognition .
Mechanistic Differences
Nitro Group Position
Substituent Effects
- Hydroxymethyl (CH₂OH) : Enhances solubility and hydrogen-bonding capacity, critical for PROTAC linker functionality .
- Benzyl groups : Increase hydrophobicity, improving membrane permeability but reducing target specificity .
Limitations and Challenges
- Steric Hindrance : In PROTAC 8, the (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl group on the EGFR ligand retained binding activity, diminishing hypoxia selectivity . This highlights the importance of conjugating the group to the E3 ligase recruiter (e.g., VHL) instead .
- Stability: Nitroimidazole derivatives may undergo premature reduction in normoxic tissues, though this is mitigated by tuning the electronic properties of the nitro group .
Actividad Biológica
(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the imidazole ring and nitro group. This article explores the biological activity of this compound, focusing on its potential applications as a therapeutic agent, particularly in the context of hypoxia-activated prodrugs.
Structural Characteristics
The molecular formula of this compound is C₇H₈N₄O₃, with a molecular weight of 184.16 g/mol. The compound contains an imidazole ring, which is known for its role in various biological processes and as a scaffold for drug development. The presence of the nitro group enhances its reactivity and potential biological interactions .
Research indicates that this compound may exhibit antimicrobial and antitumor properties. Its structural similarity to other bioactive imidazole derivatives suggests that it may interact with biological pathways, although specific mechanisms remain to be elucidated. The nitro group can undergo reduction under hypoxic conditions, which is a critical feature for its application as a hypoxia-selective prodrug .
Hypoxia Activation
The compound has been studied extensively in the context of hypoxia-activated prodrugs. In hypoxic environments, this compound can be reduced to release active cytotoxic agents selectively within tumor tissues. This property is particularly valuable in cancer therapy, where it can enhance the efficacy of treatment while minimizing damage to normal tissues .
Antitumor Activity
In various studies, this compound has shown promising results as part of prodrug systems. For instance, it has been conjugated with SN-38 (an active metabolite of irinotecan) to create hypoxia-selective antitumor agents. These conjugates demonstrated improved selectivity and potency under hypoxic conditions compared to their parent compounds .
Table 1: Summary of Biological Activity Studies
Case Study 1: Evofosfamide
Evofosfamide (TH-302), a prodrug derived from this compound, has been evaluated in clinical trials. It showed significant efficacy in pancreatic cancer models, both as a monotherapy and in combination with gemcitabine. The mechanism involves selective activation in hypoxic tumor regions, leading to enhanced therapeutic outcomes .
Case Study 2: SN-38 Conjugates
Conjugates of this compound with SN-38 were synthesized to improve hypoxia selectivity. These studies revealed that modifications to the linker between the two compounds could significantly affect their biological activity and selectivity under varying oxygen levels .
Future Directions
The potential applications of this compound extend beyond oncology. Its unique properties suggest possible uses in developing materials with specific functionalities, such as sensors or catalysts due to its ability to modify electrical and optical properties through the nitro group . Further research is necessary to fully explore these capabilities and optimize its therapeutic applications.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, and how do yields compare under varying conditions?
- Methodology : The compound can be synthesized via a multi-step process involving nitration and hydroxylation of imidazole precursors. An improved method achieves 42% yield by optimizing reaction conditions (e.g., solvent, temperature, and catalyst), compared to the original 8% yield . Key steps include:
- Use of bromoethylamine and POCl₃ to form intermediates.
- Reaction with this compound under basic conditions .
- Data Table :
| Method | Yield (%) | Key Improvements | Reference |
|---|---|---|---|
| Original synthesis | 8 | None | |
| Optimized large-scale | 42 | Solvent selection, temperature | |
| Phosphoramidate coupling | 11.7 | Sequential reagent addition |
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be noted?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ ~2.5 ppm (CH₃), δ ~4.5 ppm (CH₂OH), and δ ~8.0 ppm (imidazole protons) confirm the structure .
- IR Spectroscopy : Strong absorption bands at ~3200 cm⁻¹ (O-H stretch) and ~1520 cm⁻¹ (N-O nitro group) .
- Mass Spectrometry : Molecular ion peaks at m/z 173.06 (calculated for C₆H₈N₃O₃) .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound in hypoxia-activated prodrugs?
- Methodology : Density Functional Theory (DFT) studies reveal:
- The nitro group’s electron-withdrawing effect enhances redox potential, enabling selective activation under hypoxic conditions .
- Frontier molecular orbital (FMO) analysis predicts reactivity sites for conjugation with cytotoxic agents (e.g., SN-38 in TH-302) .
- Key Insight : The compound’s low reduction potential (-0.45 V vs. SCE) aligns with hypoxia-selective bioreduction, critical for prodrug efficacy .
Q. What challenges arise in crystallographic refinement of derivatives, and how do programs like SHELX address them?
- Methodology :
- SHELXL : Handles anisotropic displacement parameters and twinning in high-resolution data. For example, derivatives with bulky substituents require robust refinement to resolve disorder .
- WinGX : Integrates structure validation tools (e.g., PLATON) to check for missed symmetry or hydrogen bonding networks .
- Case Study : A derivative with a camptothecin conjugate showed R₁ = 0.043 after refinement, confirming stereochemical accuracy .
Q. How do structural modifications impact the hypoxia-selective cytotoxicity of this compound derivatives in anticancer prodrugs?
- Methodology :
- In vitro evaluation : TH-302 (a phosphoramidate mustard conjugate) exhibits IC₅₀ = 12 µM under hypoxia vs. >100 µM in normoxia .
- Mechanistic analysis : Nitro group reduction generates reactive radicals, damaging DNA in oxygen-deprived tumor microenvironments .
- Data Table :
| Derivative | Hypoxic IC₅₀ (µM) | Normoxic IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| TH-302 (Evofosfamide) | 12 | >100 | >8.3 |
| SN-38 conjugate | 18 | >100 | >5.6 |
Q. What contradictions exist in reported synthetic yields, and how might reaction conditions explain discrepancies?
- Analysis : Variations in yields (8% vs. 42%) arise from:
- Scale : Milligram vs. multi-gram syntheses affect mixing efficiency and heat transfer .
- Catalyst : Use of tetrakis(dimethylamino)ethylene (TDAE) improves intermediate stability in phosphoramidate coupling .
- Recommendation : Kinetic studies and in-situ monitoring (e.g., HPLC) optimize intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
